molecular formula C26H34N6O13 B3026421 (4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid CAS No. 189684-50-2

(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B3026421
CAS No.: 189684-50-2
M. Wt: 638.6
InChI Key: DAOMBBSDYYRHPX-ORGXJRBJSA-N
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Description

During apoptosis, activated caspase-3 cleaves several substrates, including poly(ADP-ribose) polymerase, which it specifically targets at the amino sequence DEVD. Ac-DEVD-pNA is a para-nitro aniline chromophore cleaved by caspases (Km = 18, 11, 32, 180, and 12 µM for caspases-1, -3, -4, -6, and -7, respectively). It is not cleaved by caspase-2.2 Cleavage is monitored colorimetrically at 405 nm.

Scientific Research Applications

Nitrogenous Compounds in Marine Fungi

Nitrogenous compounds, especially those derived from marine organisms like fungi, have been shown to exhibit significant biological activities. For example, compounds isolated from the deep sea-derived fungus Leptosphaeria sp. have been evaluated for their cytotoxic and antiviral activities, highlighting the potential of nitrogenous compounds in drug discovery and therapeutic applications (Xiaowei Luo et al., 2018).

Amino Acid Derivatives as Agrochemicals

Amino acid derivatives have also been explored for their fungicidal properties. For instance, novel amino acid derivatives designed and synthesized using natural and non-natural amino acids have shown excellent activity against plant pathogens like Phytophthora capsici, suggesting their potential as lead compounds for developing new fungicides (L. Tian et al., 2021).

Synthetic Applications

The synthesis and transformation of amino acid derivatives into other valuable compounds are of significant interest in organic chemistry. For instance, the synthesis of tetrazole-containing derivatives of amino acids demonstrates the versatility of amino groups in chemical transformations, offering pathways to new molecules with potential applications in medicinal chemistry and material science (S. Putis et al., 2008).

Electrosynthesis in Organic Chemistry

The electrosynthesis approach has been applied to synthesize amino acid derivatives, such as the electroreduction of methyl 5-nitro-4-oxopentanate leading to 5-amino-4-oxopentanoic acid hydrochloride. This method demonstrates the utility of electrochemical techniques in synthesizing complex organic molecules, potentially applicable to the synthesis of the compound (A. Konarev et al., 2007).

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O13/c1-12(2)22(25(41)30-18(26(42)43)10-19(34)28-14-4-6-15(7-5-14)32(44)45)31-23(39)16(8-9-20(35)36)29-24(40)17(11-21(37)38)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,34)(H,29,40)(H,30,41)(H,31,39)(H,35,36)(H,37,38)(H,42,43)/t16-,17-,18-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOMBBSDYYRHPX-ORGXJRBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

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